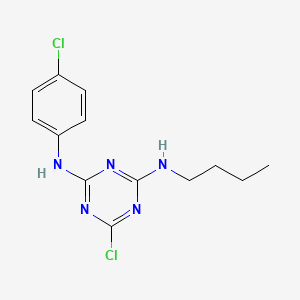![molecular formula C19H22N2O3S B4895697 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)
4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide, also known as BMB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has a variety of biochemical and physiological effects that make it a valuable tool for researchers. In addition to its anti-cancer and anti-inflammatory effects, 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been found to have anti-angiogenic properties, which means that it can inhibit the growth of new blood vessels. This may make it useful in studies of angiogenesis, which is the process by which new blood vessels form in the body. 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has also been found to have anti-fibrotic properties, which means that it can inhibit the formation of scar tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has several advantages as a tool for scientific research. It is a potent inhibitor of HDACs and NF-κB, which makes it useful for studying the role of these enzymes and signaling pathways in various biological processes. 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has also been found to have low toxicity, which means that it can be used in cell culture and animal studies without causing significant harm. However, 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide does have some limitations as a research tool. Its complex synthesis process and high cost may make it difficult for some researchers to obtain. Additionally, 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Direcciones Futuras
There are several potential future directions for research on 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide derivatives that may have improved efficacy or lower toxicity. Another potential direction is the study of 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide in combination with other drugs or therapies, to determine whether it can enhance their effectiveness. Additionally, further research is needed to determine the safety and efficacy of 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide in humans, which may pave the way for its use in clinical settings.
Métodos De Síntesis
The synthesis of 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide involves a multi-step process that begins with the reaction of 2-methoxyaniline with carbon disulfide to form a thiourea intermediate. This intermediate is then reacted with 4-butoxybenzoyl chloride to form the final product, 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide. The synthesis of 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been used in a variety of scientific research applications, including studies of cancer, inflammation, and oxidative stress. In cancer research, 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In studies of inflammation, 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to reduce the production of inflammatory cytokines, which are molecules that contribute to the inflammatory response. 4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has also been found to have antioxidant properties, which may make it useful in studies of oxidative stress.
Propiedades
IUPAC Name |
4-butoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-4-13-24-15-11-9-14(10-12-15)18(22)21-19(25)20-16-7-5-6-8-17(16)23-2/h5-12H,3-4,13H2,1-2H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHUDRKXNBGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4895628.png)
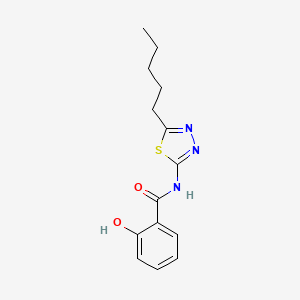
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)

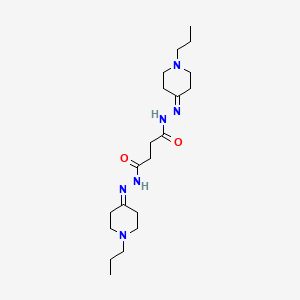
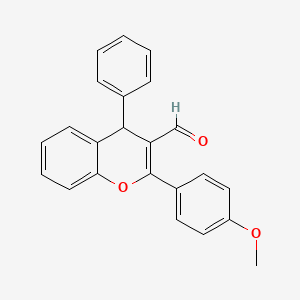
![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
![3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)
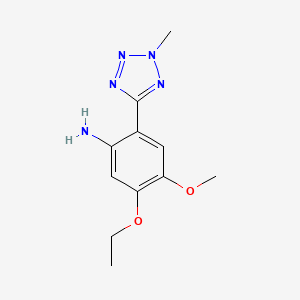
![2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)
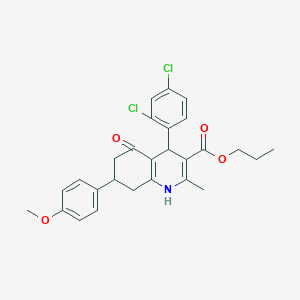
![4-(4-bromophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4895723.png)
